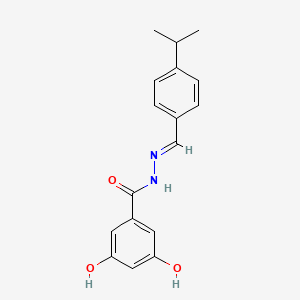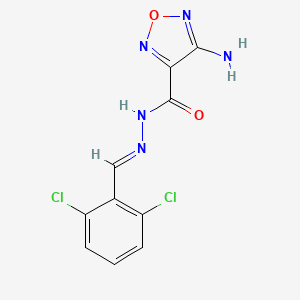
4-(4-oxo-3(4H)-quinazolinyl)phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, closely related to "4-(4-oxo-3(4H)-quinazolinyl)phthalonitrile," involves several innovative approaches. For instance, copper-catalyzed processes using molecular oxygen as the sole oxidant have been developed for the effective synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines. This method enables the cleavage of C-C triple bonds and the construction of new C-N and C-C bonds in one operation, highlighting the efficiency and sustainability of the synthesis process (Wang et al., 2018). Similarly, palladium-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines has been developed for the efficient synthesis of quinazolin-4(3H)-ones, showcasing an atom-economic and step-efficient strategy (Ma et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for understanding their reactivity and properties. Detailed structural analysis is typically achieved through spectroscopic methods such as NMR, IR, MS, and HRMS. These analytical techniques provide insights into the molecular architecture, including substituent effects and electronic configuration, which are essential for tailoring the compound's properties for specific applications (Li Shi et al., 2013).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, offering versatile functionality. For example, reactions with (hetero)aromatic aldehydes lead to the formation of acrylonitriles, highlighting the reactivity of the cyano group in facilitating nucleophilic addition and subsequent cyclization processes. This reactivity pattern is fundamental for constructing complex molecular frameworks (Volovenko et al., 2002).
Applications De Recherche Scientifique
Synthesis Techniques and Properties
The development of substituted quinazolines, including compounds related to 4-(4-oxo-3(4H)-quinazolinyl)phthalonitrile, has been facilitated through various synthesis techniques. For instance, a copper-catalyzed process enables the synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines, using molecular oxygen as the sole oxidant. This method effectively cleaves the C-C triple bond and constructs new C-N and C-C bonds in one operation, showcasing the potential for creating diverse quinazoline derivatives with significant properties, including fluorescence (Wang et al., 2018). Furthermore, the synthesis of isatoic anhydride derivatives highlights the versatility of quinazoline compounds as convenient building blocks for various nitrogen-containing heterocyclic structures, indicating their broad applicability in scientific research (Bogdanov & Mironov, 2016).
Antimicrobial Activity
A novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives demonstrated significant antimicrobial activities against several bacterial and fungal strains. Among these compounds, one in particular exhibited potent antimicrobial properties, comparable to those of well-known antibiotics and fungicides. This suggests the potential of 4-(4-oxo-3(4H)-quinazolinyl)phthalonitrile derivatives in developing new antimicrobial agents (Shi et al., 2013).
Catalytic and Optical Applications
The synthesis and characterization of novel iron(II) and cobalt(II) phthalocyanine complexes derived from phthalonitrile derivatives have been explored for their catalytic activity in cyclohexene oxidation and potential optical applications. These studies reveal the compounds' utility in selective oxidation processes and their promising features for various industrial applications, including as dyes and in air-purifying materials (Saka et al., 2013).
Heterocyclic Antioxidants
Research into the synthesis of heterocyclic antioxidants utilizing microwave-assisted methods has yielded compounds with moderate antioxidant activity. This indicates the role of quinazoline derivatives in creating effective antioxidants for potential therapeutic applications (Sompalle & Roopan, 2016).
Propriétés
IUPAC Name |
4-(4-oxoquinazolin-3-yl)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O/c17-8-11-5-6-13(7-12(11)9-18)20-10-19-15-4-2-1-3-14(15)16(20)21/h1-7,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPAQYJOUZGIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5533710.png)
![3-[5-(ethylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5533718.png)
![4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)

![N-ethyl-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533744.png)

![6-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5533758.png)

![4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B5533794.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5533804.png)
![6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5533813.png)